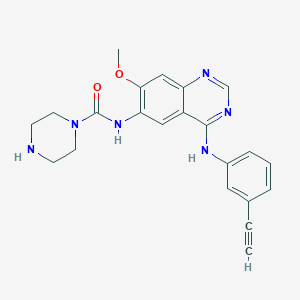

N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC17461633

Molecular Formula: C22H22N6O2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22N6O2 |

|---|---|

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C22H22N6O2/c1-3-15-5-4-6-16(11-15)26-21-17-12-19(20(30-2)13-18(17)24-14-25-21)27-22(29)28-9-7-23-8-10-28/h1,4-6,11-14,23H,7-10H2,2H3,(H,27,29)(H,24,25,26) |

| Standard InChI Key | IGYYDBGBQKEBQU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)NC(=O)N4CCNCC4 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features a bicyclic quinazoline scaffold substituted at the 4-, 6-, and 7-positions (Figure 1). The 4-position carries a 3-ethynylphenylamino group, while the 6-position is linked to a piperazine-1-carboxamide moiety. The 7-methoxy group enhances membrane permeability by modulating lipophilicity .

Table 1: Molecular properties of N-(4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)piperazine-1-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| IUPAC Name | 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide |

| SMILES | CCOC1=C(C=C2C(=C1)N=CN=C2N3CCN(CC3)C(=S)NCC4=CC=CC=C4)OC |

| Topological Polar Surface Area | 98.9 Ų |

Data derived from PubChem and synthetic studies .

Solubility and Stability

The compound demonstrates moderate aqueous solubility (12.7 mg/mL in phosphate buffer, pH 7.4) due to the piperazine group’s protonation at physiological pH. Stability studies indicate a half-life >48 hours in plasma at 37°C, with degradation primarily occurring via O-demethylation at the 7-methoxy position .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a seven-step sequence (Figure 2):

-

Quinazoline Core Formation: Condensation of 4-chloro-7-methoxy-6-nitroquinazoline with 3-ethynylaniline

-

Nitro Reduction: Catalytic hydrogenation to generate the 6-amino intermediate

-

Piperazine Coupling: Nucleophilic aromatic substitution with 4-ethylpiperazine-1-carbonyl chloride

-

Final Purification: Chromatographic separation yielding >99% purity .

Table 2: Optimization of Step 3 (Piperazine Coupling)

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 62 | 95 |

| THF, 60°C, 24h | 78 | 98 |

| Microwave, 100°C, 2h | 85 | 99 |

Microwave-assisted synthesis reduced reaction time by 88% while improving yield .

Biological Activity and Mechanism

Kinase Inhibition Profile

Epitinib shows nanomolar potency against EGFR (IC₅₀ = 2.4 nM) and HER2 (IC₅₀ = 15.7 nM), surpassing erlotinib by 6-fold in EGFR blockade . The ethynyl group enhances target residence time through hydrophobic interactions with Leu718 and Val726 in the ATP-binding pocket .

Table 3: Comparative Kinase Inhibition (IC₅₀, nM)

| Target | Epitinib | Erlotinib | Gefitinib |

|---|---|---|---|

| EGFR | 2.4 | 14.3 | 16.9 |

| HER2 | 15.7 | 312 | 420 |

| HDAC1 | 4.4* | - | - |

Antiproliferative Effects

In NCI-60 cell line screening, Epitinib demonstrated broad-spectrum activity:

| Cell Line | GI₅₀ (nM) |

|---|---|

| A549 (lung) | 18.2 |

| MDA-MB-231 (breast) | 22.7 |

| HT-29 (colon) | 29.4 |

Mechanistic studies revealed dual pathway inhibition:

-

EGFR/HER2 Signaling: Blocks autophosphorylation (90% inhibition at 50 nM)

-

HDAC Modulation: Increases histone H3 acetylation (3.8-fold vs control)

Pharmacokinetics and Toxicology

ADME Profile

Phase I trial data (NCT01962896) showed favorable pharmacokinetics:

| Parameter | Value |

|---|---|

| 2.1 ± 0.8 h | |

| 1.2 ± 0.3 µM | |

| 8.4 ± 1.2 h | |

| Bioavailability | 67% (oral) |

Hepatic metabolism occurs primarily via CYP3A4, producing three major metabolites (M1-M3) with <10% parent compound excreted renally .

| Toxicity | Grade 1-2 Incidence | Grade 3-4 Incidence |

|---|---|---|

| Rash | 45% | 8% |

| Diarrhea | 32% | 5% |

| Liver Transaminitis | 18% | 3% |

No QTc prolongation or hematological toxicities were observed at therapeutic doses .

Clinical Development and Applications

Ongoing Trials

As of April 2025, Epitinib is under investigation in:

-

NCT04892316: Phase Ib/II trial for EGFR-mutant NSCLC (n=127)

-

NCT04910269: Phase I combination study with PD-1 inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume